Grayanotoxane

Natural product chemistry Diterpene scaffold Structure elucidation

Grayanotoxane (CHEBI:36614) is the unsubstituted tetracyclic diterpene parent hydrocarbon (C20H34, MW 274.48) that defines the structural scaffold for the grayanotoxin family of voltage-gated sodium channel (Nav) modulators. As a terpenoid fundamental parent and diterpene, grayanotoxane itself lacks the hydroxylation and esterification patterns required for Nav binding.

Molecular Formula C20H34
Molecular Weight 274.5 g/mol
Cat. No. B1244316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrayanotoxane
Molecular FormulaC20H34
Molecular Weight274.5 g/mol
Structural Identifiers
SMILESCC1CC23CCC4C(CCC4(C)C)C(C2CCC1C3)C
InChIInChI=1S/C20H34/c1-13-11-20-10-8-18-16(7-9-19(18,3)4)14(2)17(20)6-5-15(13)12-20/h13-18H,5-12H2,1-4H3/t13-,14+,15+,16-,17-,18-,20+/m0/s1
InChIKeyOPCBUBFCCPXFES-NPMIKPEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Grayanotoxane for Sodium Channel Research: Core Scaffold Identity, Pharmacophoric Requirements, and Procurement Rationale


Grayanotoxane (CHEBI:36614) is the unsubstituted tetracyclic diterpene parent hydrocarbon (C20H34, MW 274.48) that defines the structural scaffold for the grayanotoxin family of voltage-gated sodium channel (Nav) modulators [1]. As a terpenoid fundamental parent and diterpene, grayanotoxane itself lacks the hydroxylation and esterification patterns required for Nav binding [2]. Its IUPAC name is (1R,4S,8S,9R,10S,13R,14S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane [1]. The functionalized derivatives—grayanotoxins I, II, and III—are polyhydroxylated cyclic diterpenes that bind to neurotoxin receptor site 2 on voltage-gated sodium channels, preventing channel inactivation and causing persistent depolarization [3]. Over 300 highly oxidized grayanane diterpenoid members have been reported, predominantly from Ericaceae family plants [4].

Why Grayanotoxin I, II, or III Cannot Be Substituted for the Grayanotoxane Parent Scaffold in SAR and Probe Development


The grayanotoxane parent scaffold (C20H34) and its hydroxylated/acylated derivatives are fundamentally non-interchangeable entities. The unsubstituted scaffold lacks the essential pharmacophoric groups—specifically 3β-OH (or 2β,3β-epoxy), 5β-OH, 6β-OH, and 10β-methyl—that SAR studies have definitively identified as requisite for sodium channel binding and functional modification [1]. Removing these hydroxyl groups abolishes biological activity; the parent hydrocarbon is therefore inactive at Nav channels [2]. Conversely, substituting among grayanotoxin derivatives (e.g., GTX-I vs. GTX-III) introduces a 19.6-fold difference in in vivo acute toxicity (LD50: 1.31 vs. 0.84 mg/kg, i.p. in mice) despite both sharing the grayanotoxane core [3]. For applications requiring a chemically defined, biologically null scaffold—such as negative control experiments, linker attachment for photoaffinity probes, or SAR baseline studies—only the unsubstituted grayanotoxane parent compound fulfills this role, as neither GTX-I, GTX-II, nor GTX-III can serve as an inactive comparator [4].

Grayanotoxane Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decisions


Molecular Identity: Grayanotoxane (C20H34) as the Unsubstituted Parent Scaffold Versus Functionalized Grayanotoxin Derivatives

Grayanotoxane (CHEBI:36614) is the unsubstituted tetracyclic diterpene parent hydrocarbon with molecular formula C20H34 and a monoisotopic mass of 274.27 Da, containing zero oxygen atoms [1]. By contrast, grayanotoxin III (the minimal hydroxylated derivative retaining full activity) has formula C20H34O6 and mass 370.24 Da—a net addition of six oxygen atoms (96 Da) corresponding to six hydroxyl substitutions on the parent scaffold [2]. Grayanotoxin I (GTX-I) is further differentiated by an additional acetoxy group at position 14, yielding C22H36O7 and mass 412.25 Da [3]. This structural progression from zero to six hydroxyl groups directly determines the presence or absence of sodium channel binding activity, as SAR studies have established that a minimum of five hydroxyl groups at specific stereochemical positions is required for measurable Nav modulation [4].

Natural product chemistry Diterpene scaffold Structure elucidation Chemical taxonomy

Pharmacophoric Requirements: Essential Hydroxyl Groups Absent in Grayanotoxane but Present in All Active Grayanotoxin Derivatives

SAR analysis of 34 grayanotoxin analogs in frog skeletal muscle demonstrated that the essential groups for biological activity are 3β-OH (or 2β,3β-epoxy), 5β-OH, 6β-OH, and 10β-methyl [1]. There exists an optimal hydrophobicity corresponding to five hydroxyl groups; either increasing or decreasing the number of OH groups from five reduces biological activity [1]. The grayanotoxane parent scaffold (C20H34) possesses zero of these essential hydroxyl groups. Further SAR studies on D-ring derivatives in squid giant axon confirmed that 3β-OH, 5β-OH, and 6β-OH make contact with the Na channel via hydrogen bonding, while the remainder of the molecule interacts through hydrophobic bonds [2]. Veratridine, batrachotoxin, and aconitine—all site 2 toxins—share these four corresponding essential groups [1]. The acute toxicity SAR study of 36 ericaceous toxin congeners in mice independently concluded that the presence of 3β-hydroxyl or 2β,3β-epoxide, 6β-hydroxyl, and probably 5β-hydroxyl in the grayanane skeleton is essential for high acute toxicity [3].

Structure-activity relationship Sodium channel pharmacology Pharmacophore mapping Diterpene SAR

Site 2 Binding Affinity: Grayanotoxin I (GTX-I) Versus Batrachotoxin and Veratridine in Rat Brain Membrane Na-22 Uptake

In a comparative Na-22 uptake assay using osmotically sensitive rat brain membrane preparations, the apparent dissociation constants (Kdapp) for three site 2 toxins were determined under identical experimental conditions [1]. Batrachotoxin (BTX) exhibited the highest affinity with Kdapp = 0.2 μM, veratridine (VTD) showed intermediate affinity with Kdapp = 1 μM, and grayanotoxin I (GTX-I) showed the lowest affinity with Kdapp = 30 μM. All three toxins stimulated Na-22 uptake approximately 2-fold over control levels, and this additional uptake was completely inhibited by tetrodotoxin (10 μM), confirming sodium channel-specific action [1]. The 150-fold affinity difference between BTX and GTX-I (Kdapp: 0.2 vs. 30 μM) and 30-fold difference between VTD and GTX-I (Kdapp: 1 vs. 30 μM) demonstrate that grayanotoxane derivatives occupy the site 2 receptor with substantially lower binding energy than other lipid-soluble toxins targeting the same site [1]. In planar lipid bilayer recordings of purified eel electroplax sodium channels, GTX-I-modified channels showed a single-channel conductance of 16 pS with an additional large open state of 40–55 pS; ranking single-channel conductances yielded the sequence: unmodified > BTX > GTX > VTD [2].

Sodium channel Site 2 neurotoxin Binding affinity Ion flux assay

Sodium Channel Subtype Selectivity: GTX-I and α-Dihydro-GTX-II Differential Potency at TTX-Insensitive Versus TTX-Sensitive DRG and Cardiac Channels

In a direct comparative patch-clamp study of frog dorsal root ganglion (DRG) and ventricular myocyte sodium channels, GTX-I and α-dihydro-GTX-II showed marked subtype-dependent potency differences [1]. At DRG TTX-insensitive (TTX-i) Na+ channels, the EC50 was 31 μM for GTX-I versus 54 μM for α-dihydro-GTX-II, with maximal normalized slope conductances of 0.23 and 0.37, respectively [1]. Thus, GTX-I is 1.74-fold more potent (lower EC50) but produces a 1.61-fold lower maximal efficacy (normalized conductance) compared to α-dihydro-GTX-II at TTX-i channels [1]. Critically, both TTX-sensitive (TTX-s) Na+ channels in DRG cells and Na+ channels in ventricular myocytes exhibited much lower sensitivity to both GTX analogs [1]. At the single-channel level, with both analogs applied at 100 μM, modified Na+ channels showed similar relative conductances (range 0.25–0.42) and open channel probabilities (range 0.5–0.71) across DRG and ventricular myocytes [1]. A separate study demonstrated that wild-type skeletal muscle channels (μ1) were 1.6-fold more sensitive to GTX-I modification than wild-type cardiac channels (rH1), confirming tissue-level selectivity [2].

Sodium channel subtype Patch clamp electrophysiology TTX-insensitive channels Dorsal root ganglion

In Vivo Acute Toxicity: 31-Fold Potency Range Among Grayanotoxin Derivatives as a Criterion for Selecting the Appropriate Tool Compound

The intraperitoneal LD50 values in mice for the three principal grayanotoxins are: GTX-I = 1.31 mg/kg, GTX-II = 26.1 mg/kg, and GTX-III = 0.84 mg/kg [1]. This represents a 31.1-fold toxicity range between the most potent (GTX-III) and least potent (GTX-II) congener within the same structural class [1]. An independent SAR study of 36 ericaceous toxin congeners confirmed that those with LD50 < 1 mg/kg (i.p.) include asebotoxin III, rhodojaponin III, asebotoxin I, deacetyllyoniatoxin, rhodojaponin V, grayanotoxin VI, and grayanotoxin III, in order of decreasing toxicity [2]. The oral LD50 for GTX-I in rats is 2–5 mg/kg [1]. GTX-II (also known as α-dihydro-GTX-II) is 19.9-fold less toxic than GTX-I and 31.1-fold less toxic than GTX-III, making it the preferred choice for in vivo experiments where reduced acute toxicity is required without loss of the grayanotoxane scaffold [1]. Grayanotoxane itself (the unsubstituted parent) is expected to be devoid of acute grayanotoxin-like toxicity due to the absence of essential hydroxyl groups [2].

Acute toxicity In vivo pharmacology LD50 Grayanotoxin differentiation

State-Dependent Binding: GTX-I Requires Open-State Sodium Channels, Differentiating It from Batrachotoxin Which Modifies Slow-Inactivated Channels

Electrophysiological studies in frog ventricular myocytes demonstrated that grayanotoxin I (GTX-I) binds to the Na+ channel exclusively in its open state [1]. In contrast, batrachotoxin (BTX) is capable of modifying slow-inactivated Na+ channels, and veratridine (VTD) exhibits voltage-dependent modification [1]. This state-dependent binding profile was confirmed by the requirement for repetitive depolarizing prepulses to observe GTX-evoked channel modification; without prepulses, the vast majority of channels opened and inactivated normally [2]. In planar lipid bilayer experiments with purified eel electroplax sodium channels, GTX-modified channels displayed two voltage-dependent processes: a concentration-dependent removal of inactivation analogous to VTD-modified channels, and activation gating similar to BTX-modified channels but occurring at more hyperpolarized potentials [3]. The voltage dependence of removal of inactivation correlated with parallel voltage-dependent changes in the estimated K1/2 of VTD and GTX modifications [3]. This unique hybrid profile—open-state binding requirement combined with BTX-like activation gating shift to hyperpolarized potentials—distinguishes GTX-I from both BTX and VTD [3].

State-dependent binding Sodium channel gating Electrophysiology Toxin mechanism

Grayanotoxane and Grayanotoxin Derivatives: Evidence-Backed Application Scenarios for Research Procurement


SAR Baseline Studies: Grayanotoxane as the Pharmacophoric Null Scaffold for Mapping Essential Hydroxyl Group Contributions

For structure-activity relationship (SAR) studies designed to systematically map the contribution of individual hydroxyl groups to sodium channel binding affinity and functional modification, the unsubstituted grayanotoxane parent scaffold (C20H34, zero hydroxyl groups) provides the only genuine negative control in this structural class. SAR evidence demonstrates that 3β-OH (or 2β,3β-epoxy), 5β-OH, 6β-OH, and 10β-methyl are essential for biological activity, and that an optimal hydrophobicity corresponding to five hydroxyl groups exists for maximal potency [3]. By procuring both grayanotoxane (inactive scaffold) and one or more hydroxylated derivatives (e.g., GTX-I with five hydroxyls; GTX-III with six hydroxyls and an epoxide), researchers can construct a complete activity gradient from null to maximal, enabling quantitative pharmacophore mapping [4].

Sodium Channel Gating Mechanism Studies: GTX-I as a State-Dependent Probe Distinct from Batrachotoxin and Veratridine

For electrophysiological investigations of sodium channel gating conformational changes, GTX-I offers a unique mechanistic profile among site 2 toxins. It binds exclusively to the open state of the sodium channel, requiring repetitive depolarizing prepulses for modification, whereas batrachotoxin can modify slow-inactivated channels and veratridine shows voltage-dependent modification [3]. GTX-I-modified channels exhibit a hybrid phenotype: concentration-dependent removal of inactivation (VTD-like) combined with activation gating shifted to hyperpolarized potentials (BTX-like) [4]. The 1.6-fold differential sensitivity between skeletal muscle (μ1) and cardiac (rH1) sodium channel isoforms additionally enables tissue-specific gating studies . Researchers should select GTX-I over BTX or VTD when the experimental question requires exclusive open-state binding to avoid confounding effects on inactivated channel populations.

TTX-Insensitive Sodium Channel Research: GTX-I Versus α-Dihydro-GTX-II for Subtype-Selective Pharmacological Manipulation

For experiments targeting tetrodotoxin-insensitive (TTX-i) sodium channels—which are implicated in pain signaling and are therapeutically relevant—GTX-I provides a 1.74-fold greater potency (EC50 = 31 μM vs. 54 μM) but 1.61-fold lower maximal efficacy (normalized slope conductance 0.23 vs. 0.37) compared to α-dihydro-GTX-II at DRG TTX-i channels [3]. The substantially lower sensitivity of TTX-s and cardiac channels to both analogs provides a built-in selectivity window [3]. Researchers studying TTX-i Nav1.8 or Nav1.9 channels should select GTX-I for experiments prioritizing potency, or α-dihydro-GTX-II for experiments requiring greater maximal channel modification, based on these quantitative EC50 and efficacy differences [3].

In Vivo Sodium Channel Pharmacology: Selecting the Appropriate Grayanotoxin Derivative Based on Quantitative Toxicity Differentiation

For in vivo pharmacological studies requiring systemic administration of a grayanotoxane-based sodium channel modulator, the 31.1-fold range in acute toxicity among derivatives must guide compound selection. GTX-II (LD50 = 26.1 mg/kg i.p. in mice) is 19.9-fold less toxic than GTX-I (LD50 = 1.31 mg/kg) and 31.1-fold less toxic than GTX-III (LD50 = 0.84 mg/kg) [3]. GTX-II should be prioritized for in vivo studies where a wider safety margin is required, while GTX-III should be reserved for experiments demanding maximal in vivo potency at the sodium channel, with appropriate dose calibration to account for its sub-mg/kg lethality [3]. The grayanotoxane parent scaffold itself may serve as a pharmacokinetic comparator lacking sodium channel toxicity [4].

Quote Request

Request a Quote for Grayanotoxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.